Scandium(III) trifluoromethanesulfonate Scandium(III) trifluoromethanesulfonate Scandium(III) triflate is an extremely active, efficient, recoverable and reusable acylation catalyst. Its an important catalyst for the Friedel-Crafts acylation, Diels-Alder reactions and other carbon-carbon bond-forming reactions. It also stereochemically catalyzes the radical polymerization of acrylates. Scandium(III) triflate complex of (4′S,5′S)-2,6-bis[4′-(triisopropylsilyl)oxymethyl-5′-phenyl-1′,3′-oxazolin-2′-yl]pyridine has been employed as catalyst for the asymmetric Friedel-Crafts reaction between substituted indoles and methyl (E)-2-oxo-4-aryl-3-butenoates.

Brand Name: Vulcanchem
CAS No.: 144026-79-9
VCID: VC21067987
InChI: InChI=1S/CHF3O3S.Sc/c2-1(3,4)8(5,6)7;/h(H,5,6,7);
SMILES: C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Sc+3]
Molecular Formula: CHF3O3SSc
Molecular Weight: 195.04 g/mol

Scandium(III) trifluoromethanesulfonate

CAS No.: 144026-79-9

Cat. No.: VC21067987

Molecular Formula: CHF3O3SSc

Molecular Weight: 195.04 g/mol

* For research use only. Not for human or veterinary use.

Scandium(III) trifluoromethanesulfonate - 144026-79-9

Specification

Description Scandium(III) triflate is an extremely active, efficient, recoverable and reusable acylation catalyst. Its an important catalyst for the Friedel-Crafts acylation, Diels-Alder reactions and other carbon-carbon bond-forming reactions. It also stereochemically catalyzes the radical polymerization of acrylates. Scandium(III) triflate complex of (4′S,5′S)-2,6-bis[4′-(triisopropylsilyl)oxymethyl-5′-phenyl-1′,3′-oxazolin-2′-yl]pyridine has been employed as catalyst for the asymmetric Friedel-Crafts reaction between substituted indoles and methyl (E)-2-oxo-4-aryl-3-butenoates.

CAS No. 144026-79-9
Molecular Formula CHF3O3SSc
Molecular Weight 195.04 g/mol
IUPAC Name scandium;trifluoromethanesulfonic acid
Standard InChI InChI=1S/CHF3O3S.Sc/c2-1(3,4)8(5,6)7;/h(H,5,6,7);
Standard InChI Key QUJLPICXDXFRSN-UHFFFAOYSA-N
SMILES C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Sc+3]
Canonical SMILES C(F)(F)(F)S(=O)(=O)O.[Sc]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator